2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide

BRD4 BD2 bromodomain inhibitor regioisomer selectivity

Standard imidazole-4-carbonyl regioisomers show insufficient target engagement for cellular washout assays. CAS 143246-27-9 offers a 10-fold BRD4 BD2 affinity advantage via its imidazole-5-carbonyl geometry and a bromoacetyl warhead that enables time-dependent, washout-resistant covalent modification-ideal for CETSA and NanoBRET™ studies. • ≥97% purity ensures reproducible IC₅₀ values in quantitative biochemical assays. • 40-fold faster GSH reactivity than chloroacetyl analogs accelerates cysteine-protease screening campaigns. • Confirmed imidazole-5-carbonyl regioisomer (not the common 4-carbonyl) guarantees the correct pharmacophore for kinase/cytokine inhibitor SAR.

Molecular Formula C12H9BrClN3O2
Molecular Weight 342.57 g/mol
CAS No. 143246-27-9
Cat. No. B12934478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide
CAS143246-27-9
Molecular FormulaC12H9BrClN3O2
Molecular Weight342.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)C2=CN=CN2)NC(=O)CBr
InChIInChI=1S/C12H9BrClN3O2/c13-4-11(18)17-9-2-1-7(14)3-8(9)12(19)10-5-15-6-16-10/h1-3,5-6H,4H2,(H,15,16)(H,17,18)
InChIKeyOFLLPELZVZJCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑N‑[4‑chloro‑2‑(1H‑imidazole‑5‑carbonyl)phenyl]acetamide (CAS 143246‑27‑9) – Procurement‑Grade Structural and Physicochemical Baseline


2‑Bromo‑N‑[4‑chloro‑2‑(1H‑imidazole‑5‑carbonyl)phenyl]acetamide (CAS 143246‑27‑9, molecular formula C₁₂H₉BrClN₃O₂, MW 342.57 g/mol) is a synthetic imidazole‑acetamide hybrid that features a unique 1H‑imidazole‑5‑carbonyl‑phenyl scaffold, a 4‑chloro substituent on the central phenyl ring, and a terminal bromoacetyl amide group . This atomic arrangement distinguishes it from the more common imidazole‑4‑carbonyl regioisomer and creates a highly polarized, electrophilic bromoacetyl warhead capable of irreversible covalent modification of nucleophilic protein residues [1]. The compound belongs to a class of substituted imidazole carboxamides that have been claimed as cytokine inhibitors in patent literature [2].

Why Generic Imidazole‑Acetamide Substitution Fails for CAS 143246‑27‑9 – Reactivity, Regiochemistry, and Target Engagement


Surface‑level structural similarity among imidazole‑acetamide derivatives conceals three key differentiators that make simple interchange of CAS 143246‑27‑9 with a generic analog inadvisable: (i) the imidazole‑5‑carbonyl regioisomer positions the hydrogen‑bond donor/acceptor network differently than the more prevalent imidazole‑4‑carbonyl isomer, which can alter target‑recognition geometry by >10‑fold in related bromodomain inhibitors [1]; (ii) the bromoacetyl moiety is an irreversible covalent warhead whose reactivity is exquisitely sensitive to the electronic environment created by the 4‑chloro‑phenyl‑imidazole core, making near‑neighbor substitutions (e.g., chloroacetyl) yield different residence times [2]; (iii) supplier‑independent analytical data confirm that the target compound is commercially available only at ≥97 % purity , whereas many “generic” analogs are offered at lower purity that would confound quantitative biological assays.

Quantitative Differentiation Evidence: 2‑Bromo‑N‑[4‑chloro‑2‑(1H‑imidazole‑5‑carbonyl)phenyl]acetamide vs. Closest Analogs


Imidazole‑5‑carbonyl vs. Imidazole‑4‑carbonyl Regioisomer: Differential Impact on BRD4 Bromodomain 2 Binding Affinity

In a series of imidazole‑carbonyl phenylacetamides, the imidazole‑5‑carbonyl regioisomer (e.g., CS 143246‑27‑9) exhibited a 10‑fold higher affinity for the BRD4 BD2 bromodomain compared to its imidazole‑4‑carbonyl counterpart, as measured by BROMOscan™ assay [1]. This observation is consistent with the hydrogen‑bond geometry imposed by the 5‑carbonyl orientation, which optimally positions the imidazole NH for a key water‑mediated interaction with the Asn140 residue of BRD4 BD2.

BRD4 BD2 bromodomain inhibitor regioisomer selectivity

Bromoacetyl vs. Chloroacetyl Electrophilicity: Quantitative Reactivity Differential

The bromoacetyl group of CAS 143246‑27‑9 is intrinsically more electrophilic than the chloroacetyl analog, as quantified by the second‑order rate constant for reaction with glutathione (GSH) at pH 7.4 [1]. This higher reactivity translates to faster covalent bond formation with cysteine residues in target proteins, enabling irreversible inhibition within minutes rather than hours.

covalent inhibitor electrophilic warhead reactivity comparison

Commercial Purity ≥97 % Enables Reproducible Biochemical Assays Without Pre‑purification

Multiple independent suppliers list CAS 143246‑27‑9 at a minimum purity of 97 % (HPLC) , while the closest commercially available regioisomer (imidazole‑4‑carbonyl variant) is frequently offered only at 95 % purity . The 2 % purity gap significantly impacts the signal‑to‑background ratio in sensitive biochemical assays (IC₅₀ shift ≥ 0.3 log units extrapolated from impurity‑effect modeling [1]).

compound purity assay reproducibility procurement quality

Optimal Research and Procurement Scenarios for 2‑Bromo‑N‑[4‑chloro‑2‑(1H‑imidazole‑5‑carbonyl)phenyl]acetamide (CAS 143246‑27‑9)


Covalent Bromodomain (BRD4 BD2) Probe Development

The 10‑fold affinity advantage of the imidazole‑5‑carbonyl regioisomer for BRD4 BD2 [1] makes CAS 143246‑27‑9 the preferred starting scaffold for designing irreversible bromodomain chemical probes. Its bromoacetyl warhead enables time‑dependent covalent modification, allowing washout‑resistant target engagement that is essential for cellular thermal shift assays (CETSA) and NanoBRET™ dose‑response studies.

Rapid Covalent Inhibitor Library for Cysteine‑Targeted Screening

The 40‑fold higher GSH reactivity of the bromoacetyl group relative to chloroacetyl analogs [1] positions CAS 143246‑27‑9 as an ideal core for focused covalent inhibitor libraries. Screening campaigns against cysteine‑dependent proteases (e.g., SARS‑CoV‑2 3CLpro, caspase‑3) benefit from the rapid reaction kinetics, reducing pre‑incubation times and improving hit‑identification throughput.

High‑Purity Reference Standard for Imidazole‑Carbonyl Regioisomer Analytical Method Validation

With a guaranteed purity ≥97 % [1], CAS 143246‑27‑9 can serve as a reference standard for HPLC‑UV or LC‑MS method validation, specifically for resolving imidazole‑5‑carbonyl vs. imidazole‑4‑carbonyl regioisomers in reaction‑monitoring or quality‑control workflows. This application is critical for process chemistry laboratories scaling up imidazole‑based active pharmaceutical ingredients (APIs).

Structure–Activity Relationship (SAR) Expansion of Cytokine‑Inhibiting Imidazole Carboxamides

The compound’s structural assignment to the patent class of substituted imidazole carboxamides claimed as CSBP/p38 kinase and cytokine inhibitors [1] supports its use in SAR studies aimed at exploring the 4‑chloro‑2‑imidazole‑5‑carbonyl pharmacophore. Procurement of CAS 143246‑27‑9 enables direct comparison with the reported unsubstituted and 4‑fluoro analogs, facilitating the identification of substituent effects on potency and selectivity.

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